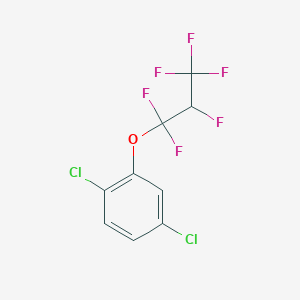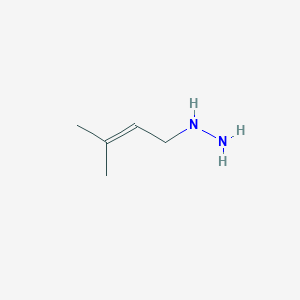![molecular formula C23H22N2O5S B15343859 (4-Methoxyphenyl)methyl (6S)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 131528-29-5](/img/structure/B15343859.png)
(4-Methoxyphenyl)methyl (6S)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-phenylacetamido-3-cephem-4-carboxylic p-methoxybenzyl ester is a chemical compound known for its significant role in the synthesis of cephalosporin antibiotics. This compound is characterized by its complex molecular structure, which includes a cephem ring, a phenylacetamido group, and a p-methoxybenzyl ester group. It is commonly used as an intermediate in the production of various cephalosporin antibiotics, which are widely used to treat bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenylacetamido-3-cephem-4-carboxylic p-methoxybenzyl ester typically involves multiple steps:
Starting Material: The process begins with penicillin G potassium salt.
Esterification: Penicillin G potassium salt is reacted with 4-methoxybenzyl chloride to form penicillin G 4-methoxybenzyl ester.
Oxidation: The ester is then oxidized using peracetic acid to obtain penicillin G sulfoxide p-methoxybenzyl ester.
Ring Opening: The sulfoxide ester undergoes a ring-opening reaction with 2-mercaptobenzothiazole, followed by treatment with phenylsulfinic acid to form an intermediate.
Chlorination: The intermediate is chlorinated using chlorine gas.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the key technological conditions to ensure high yield, safety, and environmental protection. The process leverages abundant raw materials, such as penicillin industrial salt, and employs efficient reaction conditions to produce the compound at a large scale .
Chemical Reactions Analysis
Types of Reactions
7-phenylacetamido-3-cephem-4-carboxylic p-methoxybenzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group.
Common Reagents and Conditions
Oxidation: Peracetic acid is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include various cephalosporin derivatives, which are crucial intermediates in the synthesis of antibiotics .
Scientific Research Applications
7-phenylacetamido-3-cephem-4-carboxylic p-methoxybenzyl ester has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of cephalosporin antibiotics, facilitating the development of new antibiotic compounds.
Biology: The compound is used in studies related to bacterial resistance and the development of new antibacterial agents.
Medicine: It is integral to the production of cephalosporin antibiotics, which are used to treat a wide range of bacterial infections.
Mechanism of Action
The mechanism of action of 7-phenylacetamido-3-cephem-4-carboxylic p-methoxybenzyl ester is primarily related to its role as an intermediate in the synthesis of cephalosporin antibiotics. These antibiotics work by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. The compound’s molecular structure allows it to interact with bacterial enzymes, disrupting the formation of the cell wall and rendering the bacteria vulnerable to the host’s immune system .
Comparison with Similar Compounds
Similar Compounds
7-aminocephalosporanic acid (7-ACA): Another key intermediate in cephalosporin synthesis.
7-amino-3-deacetoxycephalosporanic acid (7-ADCA): Used in the production of various cephalosporins.
Cefaclor: A second-generation cephalosporin antibiotic.
Cefazolin: A first-generation cephalosporin antibiotic.
Uniqueness
7-phenylacetamido-3-cephem-4-carboxylic p-methoxybenzyl ester is unique due to its specific molecular structure, which includes a chloromethyl group and a p-methoxybenzyl ester group. This structure allows for the synthesis of a wide range of cephalosporin antibiotics with different properties and spectra of activity .
Properties
CAS No. |
131528-29-5 |
|---|---|
Molecular Formula |
C23H22N2O5S |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl (6S)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C23H22N2O5S/c1-29-17-9-7-16(8-10-17)14-30-23(28)18-11-12-31-22-20(21(27)25(18)22)24-19(26)13-15-5-3-2-4-6-15/h2-11,20,22H,12-14H2,1H3,(H,24,26)/t20?,22-/m0/s1 |
InChI Key |
FPDBRUANYIQYNR-IAXKEJLGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)COC(=O)C2=CCS[C@@H]3N2C(=O)C3NC(=O)CC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)C2=CCSC3N2C(=O)C3NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


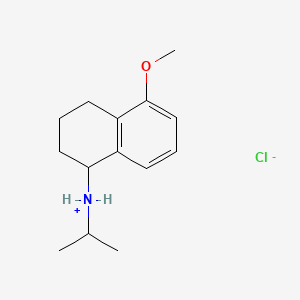



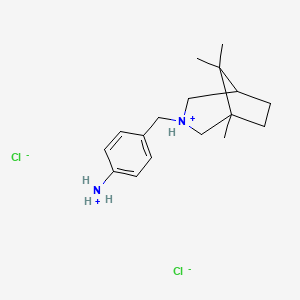


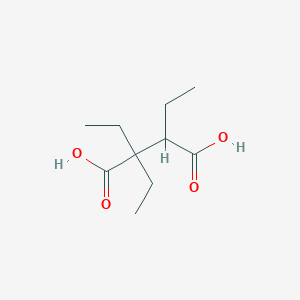

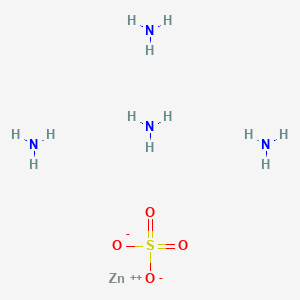
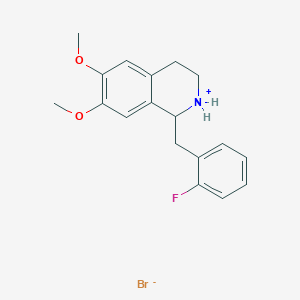
![diethyl-[2-[(2,4,6-trichlorophenyl)carbamoyloxy]ethyl]azanium;chloride](/img/structure/B15343840.png)
